molecular formula C3H2N4O4 B100364 4,5-dinitro-1H-imidazole CAS No. 19183-14-3

4,5-dinitro-1H-imidazole

Cat. No.: B100364
CAS No.: 19183-14-3
M. Wt: 158.07 g/mol
InChI Key: CCRNCEKMSVYFLU-UHFFFAOYSA-N
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Description

4,5-Dinitro-1H-imidazole is a heterocyclic compound characterized by the presence of two nitro groups attached to the imidazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The imidazole ring is a five-membered ring containing two nitrogen atoms, which contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dinitro-1H-imidazole typically involves the nitration of imidazole derivatives. One common method is the direct nitration of imidazole using a nitrating mixture, such as a combination of nitric acid and sulfuric acid. The reaction conditions, including temperature, time, and the ratio of nitrating agents, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with stringent control over reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dinitro-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate may be employed.

Major Products Formed:

    Reduction: The major products are 4,5-diamino-1H-imidazole.

    Substitution: Depending on the nucleophile, various substituted imidazole derivatives can be formed.

    Oxidation: Oxidation products may include imidazole derivatives with higher oxidation states.

Scientific Research Applications

4,5-Dinitro-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Methyl-4,5-dinitro-1H-imidazole: Similar in structure but with a methyl group at the nitrogen atom.

    4,5-Diamino-1H-imidazole: The reduced form of 4,5-dinitro-1H-imidazole with amino groups instead of nitro groups.

    4,5-Diphenyl-1H-imidazole: Contains phenyl groups instead of nitro groups.

Uniqueness: this compound is unique due to its high energy density and stability, making it suitable for use in energetic materials.

Properties

IUPAC Name

4,5-dinitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O4/c8-6(9)2-3(7(10)11)5-1-4-2/h1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRNCEKMSVYFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172717
Record name 4,5-Dinitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19183-14-3
Record name 4,5-Dinitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dinitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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